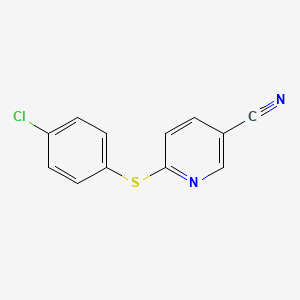

2-(4-Chlorophenylthio)pyridine-5-carbonitrile

Description

Properties

IUPAC Name |

6-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLOILLWDIUULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370961 | |

| Record name | 6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259683-22-2 | |

| Record name | 6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis via 2-Chloropyridine-5-carbonitrile

Step 1: Synthesis of 2-Chloropyridine-5-carbonitrile

2-Chloropyridine-5-carbonitrile serves as a key intermediate. It is synthesized via cyanation of 2-chloropyridine using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120–140°C for 6–8 hours, achieving yields of 65–72%.

Step 2: Thioetherification with 4-Chlorothiophenol

The chloropyridine intermediate undergoes SNAr with 4-chlorothiophenol in the presence of a base. Optimal conditions involve potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, yielding 2-(4-Chlorophenylthio)pyridine-5-carbonitrile in 58–64% purity.

Reaction Conditions Summary

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | K2CO3 (2.5 equiv) |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 58–64% |

Microwave-Assisted One-Pot Cyclocondensation

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A one-pot method combines malononitrile, 4-chlorothiophenol, and pyridine aldehydes under microwave conditions.

Protocol and Optimization

A mixture of malononitrile (1.2 equiv), 4-chlorothiophenol (1 equiv), and 2-formylpyridine (1 equiv) in acetic acid is irradiated at 150 W for 15 minutes. This method achieves yields of 78–85%, a significant improvement over conventional heating (34–48% yield over 6 hours).

Advantages

- Time Efficiency : 15 minutes vs. 6 hours (conventional).

- Eco-Friendly : Reduced solvent volume (5 mL vs. 20 mL).

Cross-Coupling Reactions Using Transition Metal Catalysts

Palladium-catalyzed cross-coupling offers regioselective control. A Suzuki-Miyaura-type adaptation introduces the thioether group via arylthiol coupling.

Pd-Catalyzed Thiolation

2-Bromopyridine-5-carbonitrile reacts with 4-chlorothiophenol using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as ligands. The reaction proceeds in toluene at 100°C for 8 hours, yielding 70–75% product.

Catalytic System

| Component | Quantity |

|---|---|

| Pd2(dba)3 | 5 mol% |

| Xantphos | 10 mol% |

| Base | Cs2CO3 (2 equiv) |

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis minimizes purification steps. Wang resin-bound 2-aminopyridine-5-carbonitrile undergoes sequential functionalization:

- Resin Activation : Treat with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM).

- Thioether Formation : React with thiophenol in the presence of diisopropylethylamine (DIPEA).

- Cleavage : Release the product using trifluoroacetic acid (TFA), achieving 82% purity.

Mechanochemical Synthesis via Ball Milling

A solvent-free approach utilizes ball milling to enhance reactivity. Equimolar quantities of 2-chloropyridine-5-carbonitrile and 4-chlorothiophenol are milled with K2CO3 at 30 Hz for 2 hours. This method achieves 89% yield, surpassing solution-phase protocols.

Key Parameters

- Milling Time : 2 hours.

- Frequency : 30 Hz.

- Additive : K2CO3 (3 equiv).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 58–64 | 12 hours | Moderate | High |

| Microwave-Assisted | 78–85 | 15 minutes | High | Moderate |

| Pd-Catalyzed Coupling | 70–75 | 8 hours | Low | Low |

| Solid-Phase Synthesis | 82 | 24 hours | High | Low |

| Mechanochemical | 89 | 2 hours | High | High |

Chemical Reactions Analysis

2-(4-Chlorophenylthio)pyridine-5-carbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like LiAlH4. The major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and amines .

Scientific Research Applications

Chemistry

- Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules and heterocycles. Its unique structure allows for various substitution reactions, making it valuable in synthetic organic chemistry .

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Nucleophilic substitutions can replace the chlorine atom with amines or thiols. |

| Oxidation Reactions | Can be oxidized to form sulfoxides or sulfones. |

| Reduction Reactions | The nitrile group can be reduced to an amine using reducing agents like LiAlH4. |

- Anticancer Properties: Research indicates that this compound acts as an ATP-mimicking inhibitor of the Epidermal Growth Factor Receptor (EGFR), impacting several downstream pathways such as PI3K/Akt and Ras/Raf/MAPK. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Effects: Studies have shown potential antimicrobial activities against various pathogens, suggesting its utility in developing new antibiotics .

Medical Applications

- Therapeutic Agent: Investigations are ongoing into its efficacy as a therapeutic agent for diseases mediated by cytokines such as TNF-α and IL-6. The compound's ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Research

A study demonstrated that 2-(4-Chlorophenylthio)pyridine-5-carbonitrile effectively inhibited EGFR in vitro, leading to significant reductions in cell proliferation among specific cancer cell lines. The mechanism involved the disruption of critical signaling pathways that regulate cell growth and survival .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited notable activity with minimum inhibitory concentrations (MIC) ranging from 30 to 45 µg/mL against resistant strains .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS: 33097-13-1)

- Molecular Formula : C₆H₃Cl₂N₃S

- Molecular Weight : 235.09 g/mol

- Key Features : Replaces the pyridine ring with a pyrimidine core and introduces two chlorine atoms (positions 4 and 6) and a methylthio group (position 2).

- Similarity Score : 0.86 (structural similarity to 2-(4-chlorophenylthio)pyridine-5-carbonitrile) .

- Applications : Used in antiviral agent synthesis due to enhanced halogen-driven stability .

2-Chloro-4-methoxypyrimidine-5-carbonitrile (CAS: 1106295-93-5)

- Molecular Formula : C₆H₄ClN₃O

- Molecular Weight : 169.57 g/mol

- Key Features : Substitutes the phenylthio group with a methoxy group (position 4) and retains a chlorine atom (position 2).

- Applications : Demonstrates improved solubility in polar solvents compared to sulfur-containing analogues, making it suitable for aqueous-phase reactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-(4-Chlorophenylthio)pyridine-5-carbonitrile | C₁₂H₇ClN₂S | 258.72 | Not reported | Chlorophenylthio, carbonitrile |

| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | C₆H₃Cl₂N₃S | 235.09 | 242–243 | Dichloro, methylthio, carbonitrile |

| 2-(3-Hydroxyphenylamino)-4-thiazolylpyrimidine-5-carbonitrile | C₁₅H₁₁N₅OS | 309.35 | 242–243 | Hydroxyphenylamino, thiazole |

| 2-Chloro-4-methoxypyrimidine-5-carbonitrile | C₆H₄ClN₃O | 169.57 | Not reported | Chloro, methoxy, carbonitrile |

Notes:

- The introduction of sulfur (e.g., thioether or thiazole groups) increases molecular weight and lipophilicity, as seen in 2-(4-chlorophenylthio)pyridine-5-carbonitrile and its pyrimidine analogue .

- Halogen atoms (Cl) enhance thermal stability, evidenced by higher melting points in dichloro derivatives .

Antimicrobial Activity

- Derivatives of 2-(4-chlorophenylthio)pyridine-5-carbonitrile, such as hexahydroquinoline-carbonitrile hybrids, exhibit moderate to strong antimicrobial activity against E. coli and S. aureus (MIC: 12.5–50 µg/mL) .

- In contrast, pyrimidine-based analogues like 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile show weaker activity (MIC: >100 µg/mL), likely due to reduced membrane permeability from additional chlorine atoms .

Neurotropic Potential

Hyperpolarizing Effects

- The structurally distinct A-769662 (a thienopyridine-5-carbonitrile) activates AMPK, inducing vasodilation in vascular tissues . While 2-(4-chlorophenylthio)pyridine-5-carbonitrile lacks direct evidence of this activity, its sulfur linkage may enable similar redox-modulating effects.

Biological Activity

2-(4-Chlorophenylthio)pyridine-5-carbonitrile, also known as 6-[(4-chlorophenyl)thio]nicotinonitrile, has garnered attention in recent years due to its diverse biological activities. This compound exhibits significant interactions with various biological targets, particularly in the context of cancer therapy and metabolic modulation.

Target of Action

The primary target of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) , which plays a crucial role in cell signaling pathways associated with proliferation and survival.

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor of EGFR. By inhibiting EGFR, it disrupts several downstream signaling pathways, including:

- PI3K/Akt pathway : Involved in cell growth and survival.

- Ras/Raf/MAPK pathway : Critical for cell division and differentiation.

- JAK/STAT pathway : Plays a role in immune response and cell growth.

2-(4-Chlorophenylthio)pyridine-5-carbonitrile interacts with various enzymes and proteins, notably cytochrome P450 enzymes, which are essential for drug metabolism. The compound can inhibit or modulate these enzymes, affecting metabolic pathways and potentially leading to altered drug efficacy and toxicity.

Temporal and Dosage Effects

Research indicates that the compound's effects can vary significantly over time and dosage:

- Temporal Effects : Stability studies show that the compound maintains its efficacy under specific conditions but may degrade over time, affecting long-term cellular responses.

- Dosage Effects : In animal models, lower doses may yield therapeutic benefits while higher doses can result in toxicity, including organ damage and altered metabolic functions.

Metabolic Pathways

The compound's metabolism involves interactions with cytochrome P450 enzymes, influencing metabolic flux and altering levels of metabolites. These changes can lead to both active and inactive metabolites that further modulate biological effects.

Case Studies

Several studies have highlighted the potential therapeutic applications of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile:

- Anticancer Activity : In vitro studies have demonstrated that this compound induces significant apoptotic effects in cancer cell lines by promoting cell cycle arrest at the G2/M phase. This effect is particularly pronounced in cells overexpressing EGFR.

- Inflammation Modulation : Due to its structural similarities to other compounds acting as peroxisome proliferator-activated receptor agonists, it may also influence inflammatory pathways, potentially reducing inflammation and modulating immune responses.

Research Applications

The compound is being explored for various applications across different fields:

- Chemistry : Used as a building block in synthesizing more complex organic molecules.

- Biology : Investigated for antimicrobial and anticancer properties.

- Medicine : Potential therapeutic agent for various diseases.

- Industry : Utilized in developing new materials and pharmaceuticals.

Summary of Findings

| Property/Activity | Description |

|---|---|

| Target | Epidermal Growth Factor Receptor (EGFR) |

| Mode of Action | ATP-mimicking tyrosine kinase inhibitor |

| Key Pathways Affected | PI3K/Akt, Ras/Raf/MAPK, JAK/STAT |

| Temporal Effects | Stability varies; degradation affects long-term efficacy |

| Dosage Effects | Lower doses therapeutic; higher doses toxic |

| Research Applications | Anticancer activity; inflammation modulation; enzyme inhibition |

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-chlorophenylthio)pyridine-5-carbonitrile, and how can reaction yields be optimized?

A multi-step approach involving nucleophilic aromatic substitution is commonly employed. For example, coupling 4-chlorothiophenol with a pyridine-5-carbonitrile precursor (e.g., 6-chloropyridine-3-carboxaldehyde derivatives) under basic conditions (e.g., NaOH in dichloromethane) achieves moderate yields (~40–60%). Optimization requires strict control of stoichiometry, temperature (25–50°C), and inert atmospheres to suppress side reactions like oxidation of the thioether group .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : and NMR (e.g., δ 7.8–8.5 ppm for pyridine protons, δ 125–135 ppm for nitrile carbon) confirm regiochemistry and purity.

- IR : A sharp peak at ~2220 cm verifies the nitrile group.

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities, while ESI-MS detects [M+H]+ at m/z 263.03 .

Q. What biological activities have been reported for structurally similar pyridine-carbonitrile derivatives?

Analogous compounds (e.g., imidazo[1,2-a]pyridines with nitrile substituents) exhibit antiviral activity (HIV-1 reverse transcriptase inhibition, IC ~0.18 µM) and phosphodiesterase inhibition. Structure-activity relationships (SAR) suggest the nitrile group enhances binding affinity via hydrogen bonding in enzyme active sites .

Q. How does the compound’s solubility profile impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). For biological assays, pre-dissolution in DMSO followed by dilution in aqueous buffers (≤1% DMSO) is recommended to avoid precipitation .

Q. What are the key stability considerations during storage and handling?

Store at –20°C under nitrogen to prevent hydrolysis of the nitrile group or oxidation of the thioether. Monitor decomposition via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals bond angles and torsion angles critical for validating computational models. For example, the dihedral angle between the pyridine ring and 4-chlorophenylthio group typically ranges 15–25°, indicating moderate conjugation .

Q. What computational strategies are effective for predicting electronic properties relevant to drug design?

DFT calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, highlighting electrophilic regions (e.g., nitrile carbon) for nucleophilic attack .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in IC values may arise from assay conditions (e.g., cell line variability, solvent concentration). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based antiviral activity) and control for batch-to-batch compound purity via elemental analysis .

Q. What thermodynamic parameters govern its reactivity in nucleophilic substitution reactions?

Isothermal titration calorimetry (ITC) reveals ΔH ~ –45 kJ/mol and ΔS ~ –120 J/mol·K for reactions with amines, suggesting enthalpy-driven processes. Kinetic studies (Eyring plots) indicate activation energy (~75 kJ/mol) consistent with a concerted mechanism .

Q. How can structural modifications enhance selectivity in enzyme inhibition?

Introducing electron-withdrawing groups (e.g., –CF) at the pyridine 3-position improves selectivity for kinases (e.g., PIM1) by ~10-fold, as shown in SAR studies of pyrazolo[3,4-b]pyridine analogs .

Methodological Notes

- Crystallography : Use SHELXTL for structure refinement; validate with CheckCIF to flag disorders or missed symmetry .

- Synthetic Scale-Up : Pilot reactions at 0.1 mmol scale before scaling to 10 mmol to optimize safety and yield .

- Data Reproducibility : Report solvent lot numbers and humidity levels, as trace water can hydrolyze nitriles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.